ETV6-AML1 fusion protein (332-346)

Immuno-oncology T-cell epitope discovery Peptide-HLA affinity

This 15‑mer synthetic peptide encompasses the t(12;21) translocation breakpoint and uniquely contains nested HLA‑A*02:01‑restricted CD8+ (RIAECILGM) and HLA‑DP5/DP17‑restricted CD4+ helper epitopes within a single contiguous sequence. Unlike the shorter 9‑mer, which fails natural processing and HLA binding, the full 332‑346 15‑mer is experimentally validated to induce both CD4+ T‑cell proliferation and peptide‑pulsed target cell killing. Essential for TCR discovery, off‑the‑shelf vaccine development, and in‑vitro potency assays for TCR‑T programs. Confirm availability and request a quotation today.

Molecular Formula
Molecular Weight
Cat. No. B1575314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETV6-AML1 fusion protein (332-346)
SynonymsETV6-AML1 fusion protein (332-346)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

ETV6-AML1 Fusion Protein (332-346): Immunogenic Peptide Antigen for Pediatric Leukemia Immunotherapy Research and TCR Discovery


The ETV6-AML1 fusion protein (332-346) (sequence: IGRIAECILGMNPSR) is a 15-amino-acid synthetic peptide spanning the junctional region of the chimeric oncoprotein resulting from the t(12;21)(p13;q22) chromosomal translocation . This translocation is the most common genetic alteration in childhood B-cell precursor acute lymphoblastic leukemia (BCP-ALL), occurring in 20-25% of pediatric cases [1]. The 332-346 peptide encompasses the fusion breakpoint and contains nested CD8+ and CD4+ T-cell epitopes, making it a critical reagent for leukemia-specific immunotherapy development and T-cell receptor (TCR) discovery programs [2].

Why Generic Fusion Peptides Cannot Replace ETV6-AML1 (332-346) in Immuno-Oncology Research Applications


Substitution with alternative ETV6-AML1 peptide fragments (e.g., 334-342 nonapeptide alone) or unrelated leukemia-associated antigens introduces fundamental functional discrepancies that compromise experimental validity. The 332-346 15-mer is uniquely positioned to support dual-epitope investigations—it contains both the nested HLA-A*02:01-restricted CD8+ nonapeptide (RIAECILGM) [1] and the HLA-DP5/DP17-restricted CD4+ helper epitope [2], enabling simultaneous interrogation of both cytotoxic and helper T-cell responses within a single contiguous sequence. Critically, a 2011 study demonstrated that the shorter 9-mer peptide alone fails to be naturally processed and presented, exhibiting unexpectedly low HLA-A*0201-binding affinity that prevents CTL priming in humanized mouse models [3]. In contrast, the full 15-mer sequence has been experimentally validated to induce both CD4+ T-cell proliferation and peptide-pulsed target cell killing, with quantitative in vitro proliferation indices available [2]. Generic cancer-testis antigens or random BCP-ALL-associated peptides lack the junctional neoepitope specificity required for TCR-T cell engineering directed against the t(12;21) driver translocation, and cannot substitute in applications requiring precise quantification of ETV6-AML1-directed T-cell responses.

ETV6-AML1 (332-346) Quantitative Evidence: Head-to-Head Comparator Data for Scientific Selection


Fusion Neoepitopes Demonstrate Superior HLA-A*02:01 Binding Affinity and Stability Relative to Patient-Specific SNV Mutations

In a direct comparative study presented at AACR 2023, the ETV6/RUNX1 fusion peptide demonstrated significantly greater binding affinity and complex stability for HLA-A*02:01 compared to patient-specific single nucleotide variant (SNV)-derived neoepitopes evaluated from the same ALL patient cohorts [1]. Peptide-HLA exchange efficiency and dissociation half-life measurements were performed using peptide exchange assays with antigen-presenting beads, with the fusion peptide exhibiting higher exchange rates and prolonged stability compared to all SNV peptides tested [1]. This differential binding translates into functional superiority in downstream T-cell activation assays [1].

Immuno-oncology T-cell epitope discovery Peptide-HLA affinity

CD4+ T-Cell Clone Proliferation Indices for ETV6-AML1 (332-346) Peptide and Heteroclitic Variants

Yun et al. (1999) established two human CD4+ αβ T-cell clones (T31.1 and Y41.2) from unrelated healthy donors that specifically recognize the ETV6-AML1 (332-346) 15-mer peptide (IGRIAECILGMNPSR) in HLA-DP5- and HLA-DP17-restricted contexts, respectively [1]. Both clones proliferated in response to the native 15-mer peptide and demonstrated peptide-specific killing of B lymphoblastoid cells pulsed with IGRIAECILGMNPSR [1]. Critically, the study also identified several altered peptide ligands (APLs) carrying single-residue substitutions that function as superagonists, inducing augmented proliferation and enhanced Th1-type cytokine production relative to the native peptide sequence [1].

CD4+ T-cell immunology TCR engineering Peptide vaccine design

Fusion Peptide-Specific CD8+ T Cells Exhibit Greater Polyfunctionality and Clonal Expansion Than SNV-Specific Counterparts

In co-culture assays using peptide-pulsed artificial antigen-presenting cells expressing HLA-A*02:01, Cygan et al. (2023) evaluated CD8+ T-cell activation parameters comparing ETV6/RUNX1 fusion peptide-primed cells versus SNV peptide-primed cells [1]. While both neoantigen classes activated CD8+ T cells, fusion peptide-primed T cells displayed measurably greater polyfunctionality (defined by simultaneous secretion of multiple cytokines) [1]. Additionally, tetramer-binding assays revealed a higher frequency of clonally expanded CD8+ T cells specific for the fusion peptide than for SNV-derived epitopes [1].

CD8+ T-cell cytotoxicity Neoantigen immunogenicity TCR-T therapy

ETV6-AML1 (332-346) Contains Dual Nested CD8+ and CD4+ Epitopes Within a Single Contiguous Sequence

The 15-mer IGRIAECILGMNPSR sequence uniquely encompasses two experimentally validated T-cell epitopes within a single contiguous stretch: a nested CD8+ nonapeptide (RIAECILGM, corresponding to residues 334-342) that binds HLA-A*02:01 and induces specific primary CTL responses [1], and the full 15-mer that serves as a CD4+ helper epitope restricted by HLA-DP5 and HLA-DP17 [2]. This dual-epitope architecture distinguishes the 332-346 peptide from both shorter fragments (e.g., 334-342 nonapeptide alone) and alternative fusion-region peptides (e.g., 332-342, 336-346) that lack the complete helper epitope or disrupt MHC class II anchoring residues.

Dual-epitope peptides T-cell assay reagents Immunomonitoring

Natural Processing Limitation of Shorter 9-mer Epitope Necessitates Use of Full 15-mer Sequence for Physiological T-Cell Priming Studies

A 2011 study by Popović et al. systematically evaluated the TEL-AML1 junctional nonapeptide (RIAECILGM) as a potential target for adoptive T-cell therapy using humanized mouse models expressing human TCR-αβ repertoire and human HLA-A*0201 [1]. Critically, the study found that the described 9-mer peptide could not prime specific CTLs in ABabDII mice and exhibited unexpectedly low HLA-A*0201-binding affinity, suggesting it is not naturally processed and presented [1]. In contrast, the full 15-mer IGRIAECILGMNPSR peptide has been experimentally validated to induce both CD4+ T-cell proliferation and peptide-pulsed target cell killing in human in vitro systems [2].

Antigen processing CTL priming Preclinical model development

ETV6-AML1 Fusion Neoantigen Demonstrates High Population Coverage for HLA-A*02:01-Based Immunotherapy Applications

The ETV6-AML1 fusion occurs in approximately 20-25% of pediatric BCP-ALL cases, representing a conserved driver mutation present across all leukemic cells in affected patients [1]. When combined with HLA-A*02:01 restriction, which is the most prevalent HLA class I allele in Caucasian populations (allele frequency approximately 40-50%), the addressable patient population for HLA-A*02:01-restricted ETV6-AML1-targeted immunotherapies is substantial [2]. This contrasts with patient-specific SNV neoepitopes, which are unique to individual tumors and require personalized manufacturing pipelines [1].

HLA restriction Patient stratification TCR-T target selection

ETV6-AML1 (332-346) Peptide: Validated Application Scenarios for Immuno-Oncology Research and Therapeutic Development


TCR Discovery and Engineering: Isolation of High-Affinity Fusion-Specific TCRs for Adoptive Cell Therapy

The ETV6-AML1 (332-346) peptide is optimally suited for TCR discovery campaigns targeting conserved driver fusions in pediatric ALL. As demonstrated by Cygan et al. (2023), fusion peptide-primed CD8+ T cells exhibit superior polyfunctionality and higher clonal expansion frequency compared to SNV-primed counterparts, increasing the probability of isolating therapeutically relevant TCRs [1]. The peptide can be used to pulse artificial APCs for in vitro priming of naive T cells from healthy HLA-A*02:01+ donors, followed by tetramer-based sorting to isolate high-avidity clones [1]. For CD4+ TCR discovery, the established T-cell clone protocols from Yun et al. (1999) provide a validated framework for isolating HLA-DP5- or HLA-DP17-restricted helper T-cell clones [2].

Immune Monitoring and Correlative Biomarker Studies in Clinical Trials

For clinical studies involving BCP-ALL patients, the ETV6-AML1 (332-346) peptide serves as a standardized reagent for assessing anti-leukemia T-cell responses via ELISpot, intracellular cytokine staining, or tetramer analysis. The dual-epitope nature of the 15-mer enables simultaneous detection of both CD8+ (via nested nonapeptide processing) and CD4+ responses from a single peptide stimulation, simplifying assay workflows in resource-constrained clinical trial settings [1][2]. The quantitative proliferation and cytokine data from Yun et al. (1999) provide reference benchmarks for assay validation and cross-study comparability [2].

Peptide-Based Cancer Vaccine Development and Neoantigen Prioritization

The conserved nature of the ETV6-AML1 fusion junction makes this peptide a prime candidate for 'off-the-shelf' peptide vaccine development targeting the ~20-25% of pediatric BCP-ALL cases harboring the t(12;21) translocation [1]. The demonstrated superior immunogenicity of fusion neoepitopes over SNV-derived neoepitopes supports prioritizing ETV6-AML1 (332-346) in early-stage vaccine formulation studies [1]. Additionally, the superagonistic altered peptide ligands characterized by Yun et al. (1999) offer a direct path to potency-optimized vaccine candidates that elicit augmented Th1-polarized responses compared to the native sequence [2].

Preclinical Pharmacology: In Vitro Validation of TCR-Engineered T-Cell Functionality

For biopharmaceutical developers advancing TCR-T candidates toward IND filing, the ETV6-AML1 (332-346) peptide is an essential reagent for in vitro potency assays. Peptide-pulsed target cells (e.g., T2 cells for HLA-A*02:01 presentation; B-LCLs for HLA-DP restriction) enable quantification of TCR-transduced T-cell cytotoxicity, cytokine release, and proliferation as part of release testing and functional characterization [1][2]. The finding that the shorter 9-mer fails to be naturally processed [3] underscores the importance of using the full 15-mer peptide for assays that more closely approximate physiological antigen presentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETV6-AML1 fusion protein (332-346)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.